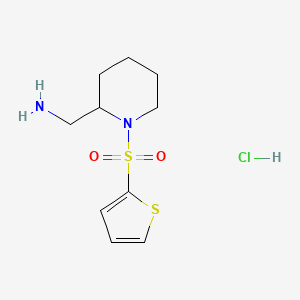

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride

CAS No.: 1261235-96-4

Cat. No.: VC8225711

Molecular Formula: C10H17ClN2O2S2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261235-96-4 |

|---|---|

| Molecular Formula | C10H17ClN2O2S2 |

| Molecular Weight | 296.8 g/mol |

| IUPAC Name | (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H |

| Standard InChI Key | RGWWQVKAGICTAW-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl |

| Canonical SMILES | C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl |

Introduction

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives and features a thiophene sulfonyl group, which is crucial for its interactions with biological targets.

Key Characteristics:

-

CAS Number: 1261235-96-4

-

Molecular Formula: C10H17ClN2O2S2

-

Molecular Weight: 296.8 g/mol

Synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine Hydrochloride

The synthesis of this compound typically involves several key steps:

-

Formation of the Piperidine Ring: This can be achieved through methods such as hydrogenation, cyclization, or cycloaddition reactions.

-

Introduction of the Thiophene Ring: A sulfonylation reaction is used, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

-

Formation of the Final Compound: The intermediate compound reacts with methanamine hydrochloride under specific conditions to yield the desired product.

Synthesis Conditions:

-

Temperature: Careful control is necessary to optimize yields.

-

Solvent Choice: Selection of appropriate solvents is crucial for reaction efficiency.

-

Reagent Stoichiometry: Precise control over reagent ratios is essential for high purity and yield.

Reaction Products:

-

Oxidation: Sulfoxides and sulfones.

-

Reduction: Thiol derivatives.

-

Substitution: Various substituted piperidine derivatives.

Biological Activity and Applications

This compound is primarily investigated for its potential as an enzyme inhibitor, particularly as a lysyl oxidase (LOX) inhibitor. LOX is involved in various pathological conditions, including cancer metastasis and tissue remodeling.

Therapeutic Potential:

-

Cancer Treatment: Its inhibitory effects on LOX make it a candidate for cancer therapy, as LOX is implicated in tumor growth and metastasis.

-

Tissue Remodeling: Potential applications in conditions related to abnormal tissue remodeling due to its LOX inhibitory activity.

Biological Activity:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as a lysyl oxidase (LOX) inhibitor |

| Therapeutic Potential | Potential applications in cancer treatment and tissue remodeling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume